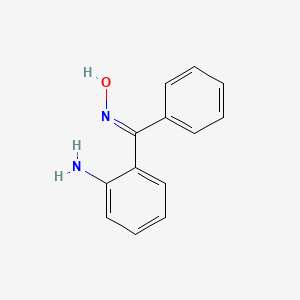

(E)-(2-Aminophenyl)(phenyl)methanone oxime

Description

BenchChem offers high-quality (E)-(2-Aminophenyl)(phenyl)methanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(2-Aminophenyl)(phenyl)methanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLNPQQBAZTBIO-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51674-05-6 | |

| Record name | 2-AMINOBENZOPHENONE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime, a key intermediate in the development of various pharmaceuticals, including benzodiazepines. The protocol herein is designed to be self-validating, with an emphasis on the chemical principles underpinning the synthetic strategy, ensuring both reproducibility and a deep understanding of the process.

Introduction: Significance of (E)-(2-Aminophenyl)(phenyl)methanone Oxime

(2-Aminophenyl)(phenyl)methanone oxime, and specifically its (E)-isomer, serves as a critical building block in medicinal chemistry. Its structural features, particularly the ortho-amino group and the oxime functionality, allow for a diverse range of subsequent chemical transformations. This versatility has established it as a valuable precursor for the synthesis of numerous heterocyclic compounds, which are scaffolds for pharmacologically active agents[1]. The stereochemistry of the oxime is of particular importance, as the (E)-isomer is often the desired configuration for subsequent cyclization reactions, such as those leading to the formation of 1,4-benzodiazepines[2][3].

Synthetic Strategy: A Two-Step Approach

The synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime is most effectively achieved through a two-step process:

-

Synthesis of the Ketone Precursor: Preparation of 2-aminobenzophenone.

-

Oximation and Stereochemical Control: Reaction of 2-aminobenzophenone with hydroxylamine to yield the desired (E)-oxime.

This approach allows for the purification of the intermediate ketone, ensuring a clean and efficient oximation reaction.

Step 1: Synthesis of 2-Aminobenzophenone

The synthesis of the precursor, 2-aminobenzophenone, can be accomplished through various methods, with Friedel-Crafts acylation being a common and scalable approach[3][4]. This involves the reaction of an activated benzoic acid derivative with an aniline derivative. For the purposes of this guide, a well-established procedure starting from anthranilic acid is presented.

The amino group of anthranilic acid is first protected, for example, as a p-toluenesulfonamide, to prevent side reactions. The protected anthranilic acid is then converted to its acid chloride and subsequently reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The final step involves the deprotection of the amino group to yield 2-aminobenzophenone[4].

Mechanistic Insights

Oxime Formation

The formation of an oxime from a ketone and hydroxylamine is a classic example of a condensation reaction. The reaction proceeds via a two-stage mechanism under mildly acidic conditions, which are often generated by the use of hydroxylamine hydrochloride.

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-aminobenzophenone. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the oxime.

Stereoselectivity: The E/Z Isomerism

The formation of the C=N double bond in unsymmetrical ketoximes, such as (2-Aminophenyl)(phenyl)methanone oxime, can result in two geometric isomers: (E) and (Z). The (E) isomer has the hydroxyl group on the opposite side of the higher priority group (the phenyl group in this case), while the (Z) isomer has them on the same side.

The stereochemical outcome of the oximation reaction is influenced by thermodynamic and kinetic factors. Generally, the (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance between the hydroxyl group and the larger substituent on the carbonyl carbon. The reaction is often reversible, and under equilibrium conditions, the more stable (E)-isomer will predominate. It is also possible to isomerize the (Z)-isomer to the (E)-isomer, for example, by heating in a suitable solvent[2].

Experimental Protocols

Synthesis of 2-Aminobenzophenone

A detailed protocol for the synthesis of 2-aminobenzophenone can be found in Organic Syntheses[4]. The procedure involves the protection of anthranilic acid, Friedel-Crafts acylation, and subsequent deprotection.

Synthesis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime

This protocol is adapted from established procedures for the synthesis of benzophenone oximes[5].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminobenzophenone | 197.23 | 10.0 g | 0.0507 |

| Hydroxylamine Hydrochloride | 69.49 | 6.9 g | 0.0993 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.200 |

| Ethanol (95%) | - | 100 mL | - |

| Water | - | 20 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0507 mol) of 2-aminobenzophenone in 100 mL of 95% ethanol.

-

To this solution, add 6.9 g (0.0993 mol) of hydroxylamine hydrochloride.

-

In a separate beaker, dissolve 8.0 g (0.200 mol) of sodium hydroxide in 20 mL of water.

-

Slowly add the sodium hydroxide solution to the reaction mixture with continuous stirring.

-

Heat the mixture to reflux and maintain this temperature for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 500 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

To favor the formation of the (E)-isomer and for purification, recrystallize the crude product from ethanol. The (E)-isomer is generally less soluble and will crystallize out upon cooling.

-

Dry the purified crystals in a vacuum oven at 50 °C.

Expected Yield: 80-90%

Physical Properties:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A melting point for the related 2-amino-5-chlorobenzophenone α-oxime is reported as 170-172 °C[2]. The melting point of the unsubstituted (E)-oxime is expected to be in a similar range.

Product Characterization

The identity and purity of the synthesized (E)-(2-Aminophenyl)(phenyl)methanone oxime should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the amino group protons, and the hydroxyl proton of the oxime. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl rings and the C=N carbon of the oxime.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the oxime (typically broad, around 3100-3300 cm⁻¹), the N-H stretches of the primary amine (two bands in the region of 3300-3500 cm⁻¹), the C=N stretch of the oxime (around 1650 cm⁻¹), and C=C stretches of the aromatic rings (around 1450-1600 cm⁻¹).

Safety Considerations

-

Hydroxylamine Hydrochloride: This reagent is corrosive, a skin sensitizer, and suspected of causing cancer. It is harmful if swallowed or in contact with skin.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Hydroxide: A strong base that is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.

-

Ethanol: A flammable liquid. Avoid open flames and ensure proper ventilation.

Visualizing the Synthesis

Reaction Scheme

Caption: Overall synthetic workflow for (E)-(2-Aminophenyl)(phenyl)methanone oxime.

Oximation Mechanism

Caption: Mechanism of oxime formation from a ketone and hydroxylamine.

Conclusion

The synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime is a well-established and reproducible process that is fundamental to the production of various nitrogen-containing heterocyclic compounds of medicinal importance. By understanding the underlying chemical principles of both the formation of the 2-aminobenzophenone precursor and the subsequent stereoselective oximation, researchers can confidently and safely produce this valuable synthetic intermediate. The protocol provided, when coupled with the outlined characterization and safety measures, offers a robust framework for the successful synthesis and validation of the target compound.

References

- Dolan, L. A. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. U.S. Patent No. 3,465,038. Washington, DC: U.S.

-

PubChem. (n.d.). 2-Aminobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Dawidowski, M., & Skóra, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]

-

Mohamed, S. K., et al. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998. [Link]

- Sternbach, L. H., & Reeder, E. (1964). Amino substituted benzophenone oximes and derivatives thereof. U.S. Patent No. 3,136,815. Washington, DC: U.S.

-

Organic Syntheses. (1955). 2-aminobenzophenone. Org. Synth., 35, 9. [Link]

-

Glaser, R., et al. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(12), 1146-1154. [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]

-

Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(9), 675-680. [Link]

-

Hossain, M. A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21833–21841. [Link]

-

Sharghi, H., & Hosseini, M. (2005). Selective Synthesis of E and Z Isomers of Oximes. Synthesis, 2005(11), 1763-1765. [Link]

-

Yordanova, D., & Stoyanov, N. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1373. [Link]

-

Lin, M. H., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 1078–1085. [Link]

-

Ghomi, J. S., & Zarei, M. (2017). A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation. Journal of the Iranian Chemical Society, 14, 2515-2521. [Link]

-

Anand, P., & Varma, R. S. (2012). Growth, crystalline perfection and characterization of benzophenone oxime crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 293–297. [Link]

-

PubChem. (n.d.). Benzophenone oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]

Sources

- 1. Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 6. 4-Aminobenzophenone | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (E)-(2-Aminophenyl)(phenyl)methanone oxime

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (E)-(2-Aminophenyl)(phenyl)methanone oxime, a benzophenone derivative with significant synthetic utility. As a Senior Application Scientist, this document is structured to provide not just spectral data, but the underlying scientific principles and experimental causality essential for researchers, scientists, and professionals in drug development. We will delve into sample preparation, data acquisition protocols, and a detailed interpretation of the spectral features, grounded in authoritative references.

Introduction and Significance

(E)-(2-Aminophenyl)(phenyl)methanone oxime is a key chemical entity built upon a benzophenone framework. Its structure is characterized by two distinct phenyl rings, an oxime functional group (=N-OH), and an amino substituent (-NH₂) positioned ortho to the oxime linkage on one of the rings. The "E" stereoisomer designation is crucial, defining the spatial orientation of the hydroxyl group relative to the phenyl substituents. This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds and serve as reference standards in pharmaceutical development.[1]

The unambiguous structural confirmation of such molecules is paramount. NMR spectroscopy provides a definitive method for this, with ¹H NMR elucidating the proton environment and connectivity, and ¹³C NMR mapping the carbon skeleton of the molecule.[2][3] This guide will provide a detailed walkthrough of the expected spectral data and its interpretation.

Molecular Structure and Spectroscopic Preview

To facilitate spectral assignment, a clear understanding of the molecule's structure and symmetry is essential. The structure with systematic atom numbering is presented below.

Caption: Molecular structure of (E)-(2-Aminophenyl)(phenyl)methanone oxime with atom numbering.

Due to the ortho-amino group and the E-configuration of the oxime, the molecule lacks any plane of symmetry. Consequently:

-

¹³C NMR: All 13 carbon atoms are chemically non-equivalent and should produce 13 distinct signals.

-

¹H NMR: All 9 aromatic protons are unique, though some may exhibit overlapping signals. The two amine protons and the single oxime proton are also distinct.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR spectra is contingent upon a rigorous and standardized experimental protocol.

Sample Preparation

The choice of solvent is a critical experimental decision. While CDCl₃ is a common solvent, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds containing labile protons (-OH, -NH₂). DMSO-d₆ forms hydrogen bonds with these protons, slowing down their chemical exchange rate and allowing for their observation as sharper signals in the ¹H NMR spectrum.[2][4]

-

Weighing: Accurately weigh 5-10 mg of (E)-(2-Aminophenyl)(phenyl)methanone oxime.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug into a clean NMR tube to prevent magnetic field distortions.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition and Processing Workflow

The following workflow ensures the systematic and accurate collection and processing of NMR data.

Caption: Standardized workflow for NMR analysis.

Typical Acquisition Parameters:

-

Spectrometer: 600 MHz (¹H) and 150 MHz (¹³C).[5]

-

Temperature: 293.0 K.[5]

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR: Spectral width of ~16 ppm, sufficient acquisition time to ensure high resolution.[5]

-

¹³C NMR: Spectral width of ~240 ppm, proton-decoupled mode.[5]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Expected Chemical Shifts and Assignments

The chemical environment of each proton dictates its resonance frequency. Proximity to electronegative atoms (O, N) and unsaturated systems (aromatic rings, C=N) causes deshielding, shifting signals downfield (higher ppm).[6]

-

Oxime Proton (-OH): This is the most downfield signal, appearing as a sharp singlet around 11.0-11.5 ppm . Its acidic nature and ability to form strong hydrogen bonds with the DMSO-d₆ solvent are responsible for this significant deshielding.[3][7]

-

Aromatic Protons (Ar-H): These 9 protons will resonate in the 6.5-8.0 ppm region.

-

The four protons on the aminophenyl ring (C3-H, C4-H, C5-H, C6-H) will be shifted upfield relative to the other ring due to the electron-donating nature of the -NH₂ group.

-

The five protons on the unsubstituted phenyl ring (C9-H to C13-H) will appear at more typical aromatic chemical shifts. The ortho-protons (C9-H, C13-H) are often the most deshielded due to proximity to the C=N bond.

-

-

Amine Protons (-NH₂): These protons will appear as a broad singlet around 5.0-5.5 ppm . The broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.[4][8] The signal's integration will correspond to two protons.

Table 1: Predicted ¹H NMR Data for (E)-(2-Aminophenyl)(phenyl)methanone oxime in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.2 | Singlet (s) | 1H | -OH (oxime) | Highly deshielded due to acidity and H-bonding with DMSO. |

| ~7.3-7.6 | Multiplet (m) | 5H | Ar-H (unsubstituted ring) | Standard aromatic region, deshielded by C=N group. |

| ~7.1-7.2 | Multiplet (m) | 2H | Ar-H (aminophenyl) | Protons on the aminophenyl ring. |

| ~6.6-6.8 | Multiplet (m) | 2H | Ar-H (aminophenyl) | Shielded by the electron-donating -NH₂ group. |

| ~5.3 | Broad Singlet (br s) | 2H | -NH₂ | Labile protons, broad due to quadrupolar effects.[4] |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule, with each unique carbon producing a single peak.

Expected Chemical Shifts and Assignments

Chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), making signal overlap less common.[9]

-

Oxime Carbon (C=N): This sp²-hybridized carbon (C7) is a key diagnostic signal. It is expected to resonate significantly downfield, typically in the range of 150-158 ppm . Its chemical shift is influenced by the attached nitrogen and the stereochemistry.

-

Aromatic Carbons (Ar-C): The 12 aromatic carbons will produce distinct signals between 114-150 ppm .

-

C2 (C-NH₂): The carbon directly attached to the amino group is significantly shielded and will appear far upfield in the aromatic region, around ~148-150 ppm .

-

Ipso-Carbons (C1, C8): The carbons directly attached to the oxime carbon (C7) will be deshielded and can be identified through 2D NMR techniques (like HMBC). They typically appear around 130-140 ppm .

-

Other Aromatic Carbons: The remaining CH carbons of the aromatic rings will resonate between approximately 114-130 ppm .

-

Table 2: Predicted ¹³C NMR Data for (E)-(2-Aminophenyl)(phenyl)methanone oxime in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | C7 (C=N) | Deshielded sp² carbon of the oxime group. |

| ~149 | C2 (C-NH₂) | Shielded aromatic carbon due to electron-donating -NH₂ group. |

| ~128-138 | C1, C8, other Ar C (quaternary) | Quaternary aromatic carbons, including ipso-carbons. |

| ~114-132 | Ar-CH (9 signals) | sp² carbons of the aromatic CH groups. |

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed structural characterization of (E)-(2-Aminophenyl)(phenyl)methanone oxime. Key diagnostic signals in the ¹H spectrum include the downfield oxime proton (~11.2 ppm) and the broad amine protons (~5.3 ppm). In the ¹³C spectrum, the oxime carbon signal (~154 ppm) is a definitive marker for the functional group. The predicted chemical shifts and multiplicities detailed in this guide provide a robust framework for researchers to confidently identify and characterize this molecule, ensuring scientific integrity in synthetic and analytical applications.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Tsenkova, G., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC. Available at: [Link]

-

Karakaş, D., & Kılıç, Z. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. International Journal of Chemistry and Technology. Available at: [Link]

-

Axios Research. (n.d.). (2-aminophenyl)(phenyl)methanone. CAS 2835-77-0. Available at: [Link]

-

University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. RSC. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Kedrowski, B. L. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

Sources

- 1. (2-aminophenyl)(phenyl)methanone - CAS - 2835-77-0 | Axios Research [axios-research.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Cshifts [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of (E)-(2-Aminophenyl)(phenyl)methanone Oxime

Authored by: A Senior Application Scientist

Abstract

(E)-(2-Aminophenyl)(phenyl)methanone oxime is a significant chemical intermediate, notably utilized in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2][3][4][5] Its bifunctional nature, incorporating both a primary amine and an oxime moiety, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its characterization using two pivotal analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and quality control of this compound.

Introduction: The Compound in Focus

(E)-(2-Aminophenyl)(phenyl)methanone oxime, also known as 2-aminobenzophenone oxime, belongs to the ketoxime class of organic compounds. The "(E)" designation in its nomenclature is crucial as it defines the stereochemistry around the carbon-nitrogen double bond, where the hydroxyl group is oriented trans to the more sterically demanding phenyl group. This specific isomeric form can influence its reactivity and biological activity.[6] A precise and unambiguous structural confirmation is therefore paramount, for which IR and MS are indispensable tools.

Molecular Snapshot:

-

Molecular Formula: C₁₃H₁₂N₂O[7]

-

Molecular Weight: 212.25 g/mol [7]

-

CAS Number: 51674-05-6[7]

-

Structure:

A common and reliable route for the synthesis of this compound involves the condensation reaction of 2-aminobenzophenone with hydroxylamine, often in the presence of a base in an alcoholic solvent.[1][8][9] Understanding the starting materials and potential byproducts of this synthesis is key to interpreting the spectra of the final product accurately.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[10][11] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) allows for the identification of the functional groups present. For a multi-functional molecule like (E)-(2-Aminophenyl)(phenyl)methanone oxime, the IR spectrum is a composite fingerprint of its amine, oxime, and aromatic components.

Experimental Protocol: Acquiring the IR Spectrum (Solid Sample)

The choice of sampling technique is critical for obtaining a high-quality spectrum. For a crystalline solid like the title compound, the Potassium Bromide (KBr) pellet method is a robust and widely used approach.[12]

Methodology:

-

Sample Preparation: Grind 1-2 mg of the dried (E)-(2-Aminophenyl)(phenyl)methanone oxime sample with approximately 100-200 mg of spectroscopic grade KBr powder using an agate mortar and pestle. The goal is to create a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the powder into a pelletizing die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is a self-validating step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹.

IR Spectrum Interpretation: A Guided Analysis

The IR spectrum of (E)-(2-Aminophenyl)(phenyl)methanone oxime is rich with information. The key is to systematically analyze the distinct regions of the spectrum.[13]

Table 1: Characteristic IR Absorption Bands for (E)-(2-Aminophenyl)(phenyl)methanone Oxime

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance & Rationale |

| 3450 - 3300 | Primary Aromatic Amine (N-H Stretch) | Two distinct, sharp peaks (asymmetric and symmetric stretching). Their presence is a strong indicator of the -NH₂ group.[14][15] |

| 3300 - 3150 | Oxime (O-H Stretch) | A broad band, often of medium intensity. The broadening is due to intermolecular hydrogen bonding between oxime molecules. |

| 3100 - 3000 | Aromatic (C-H Stretch) | Multiple weak to medium, sharp peaks. Their position just above 3000 cm⁻¹ is diagnostic for sp² C-H bonds.[13] |

| ~1640 | Oxime (C=N Stretch) | Medium to strong, sharp peak. Conjugation with the aromatic rings can shift this frequency compared to aliphatic oximes. |

| 1620 - 1580 | Primary Amine (N-H Bend) | A medium, sharp absorption, sometimes appearing as a shoulder on a C=C aromatic peak.[14] |

| 1600 - 1450 | Aromatic (C=C Stretch) | Several sharp peaks of varying intensity, characteristic of the phenyl rings. |

| 1335 - 1250 | Aromatic Amine (C-N Stretch) | A strong, sharp peak. This is a key diagnostic band for the bond between the aromatic ring and the nitrogen atom.[14][15] |

| ~940 | Oxime (N-O Stretch) | A medium intensity peak, characteristic of the N-O single bond in the oxime functionality. |

Visualization: IR Analysis Workflow

The logical flow of acquiring and interpreting an IR spectrum can be visualized to reinforce the self-validating nature of the protocol.

Caption: Workflow for the acquisition and analysis of an FT-IR spectrum.

Mass Spectrometry: Unraveling Molecular Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for confirmation of the molecular weight and deduction of the molecule's structural components.

Experimental Protocol: Acquiring the Mass Spectrum

A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for this analysis, as the GC provides separation from any residual solvents or impurities before the pure compound enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or methanol.

-

GC Separation: Inject 1 µL of the solution into the GC. A typical temperature program might start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min. The choice of column (e.g., a DB-5ms) is based on providing good separation for aromatic compounds.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically maintained at 70 eV for electron ionization.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a range, for instance, m/z 40-400. This process is self-validating as the retention time from the GC provides an additional data point for identification.

Fragmentation Analysis: Decoding the Pattern

The stable aromatic rings in (E)-(2-Aminophenyl)(phenyl)methanone oxime suggest that the molecular ion peak should be relatively intense and readily observable.[17] The fragmentation will be driven by the cleavage of the weaker bonds and the formation of stable neutral losses or charged fragments.

Key Expected Fragments:

-

Molecular Ion (M⁺˙): The primary evidence of the compound's identity will be the molecular ion peak at m/z 212 , corresponding to the molecular weight of C₁₃H₁₂N₂O.

-

Loss of Hydroxyl Radical (M-17): Cleavage of the N-O bond can lead to the loss of an ·OH radical, resulting in a fragment at m/z 195 .

-

Loss of Phenyl Group (M-77): Cleavage of the bond between the central carbon and the unsubstituted phenyl ring can lead to the loss of a C₆H₅· radical, yielding a fragment at m/z 135 .

-

Benzoyl Cation (m/z 105): A very common fragmentation pathway for benzophenone-like structures is the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 .[18]

-

Phenyl Cation (m/z 77): Further fragmentation of the benzoyl cation or direct cleavage can produce the phenyl cation (C₆H₅⁺) at m/z 77 .

-

Aminophenyl Imine Fragment (m/z 119): Cleavage alpha to the aminophenyl ring could result in a fragment with the structure [H₂N-C₆H₄-C=N]⁺ at m/z 118 or its protonated form.

Table 2: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Proposed Fragment Structure | Rationale for Formation |

| 212 | [C₁₃H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [C₁₃H₁₂N₂]⁺ | Loss of ·OH from the oxime group |

| 135 | [C₇H₇N₂O]⁺ | Loss of phenyl radical (·C₆H₅) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage adjacent to the central carbon |

| 92 | [C₆H₆N]⁺ | Fragment containing the aminophenyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from m/z 105 or direct cleavage |

Visualization: Proposed Fragmentation Pathway

A diagram helps to clarify the relationships between the parent ion and its various daughter fragments.

Caption: Proposed EI fragmentation pathway for the title compound.

Conclusion: A Synergistic Approach to Structural Verification

The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful and synergistic toolkit for the unequivocal identification and structural characterization of (E)-(2-Aminophenyl)(phenyl)methanone oxime. IR spectroscopy confirms the presence of the critical amine, oxime, and aromatic functional groups through their characteristic vibrational frequencies. Concurrently, mass spectrometry provides the definitive molecular weight and a detailed fragmentation map that corroborates the molecule's core structure and connectivity.

For researchers in synthetic chemistry and drug development, mastering the interpretation of these spectra is not merely an academic exercise; it is a fundamental component of quality assurance, ensuring the identity and purity of key intermediates and final products. The protocols and interpretive frameworks presented in this guide offer a reliable, self-validating system for achieving this critical analytical objective.

References

- Title: Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement Source: University of Louisville URL

- Title: Process for the preparation of 2-aminobenzophenone-alpha-oximes Source: Google Patents URL

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes Source: Analyst (RSC Publishing) URL: [Link]

-

Title: Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides Source: PubMed Central URL: [Link]

-

Title: IR: amines Source: University of Calgary URL: [Link]

-

Title: Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: 2-Aminobenzophenone - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

-

Title: A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation Source: ResearchGate URL: [Link]

-

Title: A fragmentation pathway of benzophenone formed in MS Source: ResearchGate URL: [Link]

-

Title: The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes Source: Organic Syntheses Procedure URL: [Link]

-

Title: (E)-1-(4-Aminophenyl)ethanone oxime Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines Source: PubMed URL: [Link]

-

Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer Source: TA Instruments URL: [Link]

-

Title: Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections Source: PLOS ONE URL: [Link]

-

Title: Interpreting IR Spectra Source: Chemistry Steps URL: [Link]

-

Title: 2-Aminobenzophenone | C13H11NO | CID 76080 Source: PubChem - NIH URL: [Link]

-

Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]

-

Title: Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL: [Link]

-

Title: Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 Source: PubMed URL: [Link]

-

Title: Preparation method of 2-amino-5-chlorobenzophenone oxime Source: Patsnap URL: [Link]

-

Title: Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative Source: ResearchGate URL: [Link]

-

Title: Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials Source: MDPI URL: [Link]

-

Title: Synthesis and spectral feature of benzophenone-substituted thiosemicarbazones and their Ni(II) and Cu(II) complexes Source: PubMed URL: [Link]

Sources

- 1. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (E)-1-(4-Aminophenyl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2-aminophenyl)-, oxime | 4964-49-2 | Benchchem [benchchem.com]

- 6. louisville.edu [louisville.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. 2-Aminobenzophenone [webbook.nist.gov]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tainstruments.com [tainstruments.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobenzophenone Oxime

Abstract: This technical guide provides a comprehensive overview of 2-aminobenzophenone oxime, a pivotal intermediate in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepine class of pharmaceuticals. This document delves into the compound's structural features, including its geometric isomerism, detailed physical and chemical properties, and robust analytical characterization methodologies. Emphasis is placed on the causality behind synthetic protocols and the compound's reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

2-Aminobenzophenone oxime, (IUPAC name: (E/Z)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine), is a derivative of benzophenone that serves as a critical molecular scaffold. Its strategic importance lies in the ortho-disposition of an amino group and an oxime-functionalized carbon bridge, which provides a reactive framework for intramolecular cyclization reactions. This unique arrangement is exploited in the elegant and efficient construction of complex heterocyclic systems. Historically and currently, its principal application is as a key precursor in the multi-step synthesis of anxiolytic, anticonvulsant, and sedative drugs such as diazepam and chlordiazepoxide, making a thorough understanding of its properties essential for pharmaceutical research and process chemistry.[1]

Molecular Structure and Isomerism

The defining structural characteristic of 2-aminobenzophenone oxime is the carbon-nitrogen double bond (C=N) of the oxime group, which gives rise to geometric isomerism. The molecule exists as two distinct diastereomers: syn (also referred to as α- or E-) and anti (β- or Z-). The nomenclature describes the spatial relationship between the hydroxyl group (-OH) and the 2-aminophenyl ring.

-

syn-isomer (E-isomer): The hydroxyl group and the 2-aminophenyl group are on the opposite sides of the C=N double bond. This is typically the thermodynamically more stable and major product formed during synthesis.

-

anti-isomer (Z-isomer): The hydroxyl group and the 2-aminophenyl group are on the same side of the C=N double bond.

The interconversion between these isomers is a key chemical property, as specific isomers are often required for subsequent stereoselective reactions.

Step-by-Step Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies. [2][3]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzophenone (1 equivalent) in ethanol.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (approx. 1.2-1.5 equivalents) followed by a base such as sodium hydroxide or sodium acetate (approx. 1.5-2.0 equivalents).

-

Causality: Hydroxylamine hydrochloride is a stable salt. The base is crucial as it deprotonates the salt in situ to generate free hydroxylamine (NH₂OH), the active nucleophile required for the reaction. Ethanol serves as a suitable solvent for all reactants.

-

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Workup: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate or ether).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a mixture of syn and anti isomers, can be purified by recrystallization from a suitable solvent system like ethanol/water or ether/petroleum ether.

Chemical Properties and Key Reactions

The reactivity of 2-aminobenzophenone oxime is dominated by the interplay between the amino, oxime, and aromatic ring functionalities.

Isomerization

As a key chemical property, the less stable anti-(β)-oxime can be converted to the more stable syn-(α)-oxime. [2]This is typically achieved by heating the oxime mixture in a high-boiling aromatic solvent.

-

Protocol: Refluxing a mixture of the oxime isomers in a solvent such as xylene or chlorobenzene for several hours drives the equilibrium towards the syn-(α) isomer, which can then be isolated upon cooling and crystallization. [2]This transformation is often critical as subsequent cyclization reactions can be highly dependent on the oxime geometry.

Cyclization to Benzodiazepines

The most significant reaction of 2-aminobenzophenone oxime is its use as a precursor for 1,4-benzodiazepine-4-oxides. This is exemplified by the synthesis of chlordiazepoxide precursors.

-

The amino group is first acylated, for example, with chloroacetyl chloride.

-

The resulting 2-(chloroacetamido)benzophenone oxime undergoes base-catalyzed intramolecular cyclization to form the seven-membered benzodiazepine ring system.

Formation of Schiff Bases

The primary amine group (-NH₂) is nucleophilic and readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction provides a modular handle for synthesizing a diverse library of derivatives for various applications, including potential radiopharmaceuticals. [4]

Analytical and Spectroscopic Characterization

Detailed, publicly available experimental spectra for 2-aminobenzophenone oxime are limited. Therefore, this section presents expected spectral features based on fundamental principles and data from the closely related, well-characterized analogue, 2-amino-5-chlorobenzophenone oxime . The presence of a chloro group is expected to cause a mass shift of +34/36 Da (for ³⁵Cl/³⁷Cl) and induce minor downfield shifts in the signals of adjacent aromatic protons.

| Technique | Expected/Representative Features for 2-Aminobenzophenone Oxime |

| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, oxime -OH proton (exchangeable with D₂O). ~7.0-7.8 ppm: Complex multiplet, aromatic protons (9H). ~5.0-6.0 ppm: Broad singlet, amine -NH₂ protons (2H, exchangeable with D₂O). |

| ¹³C NMR | ~155-160 ppm: C=N (oxime carbon). ~115-150 ppm: Aromatic carbons (12 signals expected). |

| FTIR (cm⁻¹) | 3450-3300: N-H stretching (primary amine, two bands). 3300-3100: O-H stretching (oxime, broad due to H-bonding). 3100-3000: Aromatic C-H stretching. ~1640-1660: C=N stretching (oxime). ~1620: N-H scissoring (bending). 1600, 1480: Aromatic C=C stretching. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 212. Key Fragments: m/z 195 ([M-OH]⁺), m/z 194 ([M-H₂O]⁺), m/z 182, m/z 119 (fragmentation of aminophenyl moiety), m/z 77 ([C₆H₅]⁺). The fragmentation is driven by the stability of the aromatic fragments. [5][6] |

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Aminobenzophenone oxime is a compound of significant synthetic utility, underpinned by its unique structural arrangement and resultant chemical reactivity. Its facile synthesis and the ability to exist as interconvertible geometric isomers make it a versatile building block. The primary importance of this molecule is its role as a key intermediate in the pharmaceutical industry for the production of benzodiazepines. A thorough understanding of its synthesis, isomerism, reactivity, and analytical properties—as outlined in this guide—is fundamental for any scientist or researcher working with this important chemical entity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76080, 2-Aminobenzophenone. Retrieved from [Link]

- Dolan, L. A. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. U.S. Patent No. 3,465,038. Washington, DC: U.S. Patent and Trademark Office.

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Broo, A., et al. (2014). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 49(10), 958-967. Retrieved from [Link]

-

Mikiciuk-Olasik, E., et al. (2000). New derivatives of 2-(N-arylmethylideneamine) benzophenone oxime as potential radiopharmaceuticals for brain imaging. Nuclear Medicine Review of Central & Eastern Europe, 3(2), 149-152. Retrieved from [Link]

-

Dawidowski, M., & Giebułtowicz, J. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Retrieved from [Link]

- Sternbach, L. H., & Reeder, E. (1964). Amino substituted benzophenone oximes and derivatives thereof. U.S. Patent No. 3,136,815. Washington, DC: U.S. Patent and Trademark Office.

-

ChemSynthesis. (2025). (2-aminophenyl)(phenyl)methanone. Retrieved from [Link]

Sources

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 3. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 4. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 51674-05-6 characterization

An In-depth Technical Guide to (2-Aminophenyl)(phenyl)methanone oxime (CAS 51674-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(phenyl)methanone oxime, registered under CAS number 51674-05-6, is a pivotal chemical intermediate, primarily recognized for its crucial role in the synthesis of a major class of pharmaceuticals: the 1,4-benzodiazepines. While not an active pharmaceutical ingredient itself, its structural integrity and purity are paramount as they directly influence the quality and yield of subsequent high-value therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, characterization, analysis, and handling, designed to equip researchers and drug development professionals with the practical insights required for its effective utilization. The narrative emphasizes the causal relationships behind methodological choices, ensuring a deeper understanding beyond procedural steps.

Physicochemical and Structural Data

The fundamental identity of a chemical intermediate is the bedrock of its application. The properties of 2-Aminobenzophenone oxime are summarized below.

| Property | Value | Source |

| CAS Number | 51674-05-6 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| IUPAC Name | (2-aminophenyl)(phenyl)methanone oxime | [2] |

| Synonyms | 2-Aminobenzophenone oxime, N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine | [1][3] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 157-158 °C | [3] |

| Boiling Point | 398.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.15 g/cm³ (Predicted) | [3] |

| Solubility | Practically insoluble in water. Soluble in DMSO and Methanol. | [5] |

Core Synthesis Protocol

The most common and direct synthesis of 2-Aminobenzophenone oxime involves the condensation of its ketone precursor, 2-Aminobenzophenone (CAS: 2835-77-0), with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime C=N bond.

Step-by-Step Laboratory Synthesis

This protocol is a self-validating system. The success of each step is confirmed by the physical observations and the final analytical characterization.

-

Reagent Preparation & Charging:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-Aminobenzophenone (1.0 equivalent).

-

Add ethanol and water as the solvent system. The aqueous ethanol ensures solubility for both the organic starting material and the inorganic reagents.[6]

-

Add Hydroxylamine hydrochloride (approx. 1.5-3.0 equivalents). An excess is used to drive the reaction to completion.[6]

-

Slowly add a base, such as sodium hydroxide or sodium carbonate (sufficient to neutralize the HCl salt and facilitate the reaction), in portions. The base deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction.[6]

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically 70-80 °C). The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps.

-

Maintain reflux for 2-22 hours. Reaction progress must be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting ketone.[6][7]

-

-

Product Isolation and Purification:

-

Upon completion, allow the reaction mixture to cool to ambient temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

-

Pour the resulting aqueous slurry into a beaker of cold water. 2-Aminobenzophenone oxime is practically insoluble in water, causing it to precipitate as a solid. This step effectively separates the product from water-soluble inorganic salts and any remaining hydroxylamine.[5]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual impurities.

-

Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product is typically a yellow or off-white crystalline solid.[4]

-

Structural Characterization: A Self-Validating Analysis

Full characterization is essential to confirm the identity and purity of the synthesized intermediate. While extensive public data is sparse, the expected spectral characteristics can be predicted based on the known structure. A successful synthesis is validated when the experimental data align with these expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

Aromatic Protons (approx. 6.5-7.8 ppm): A series of complex multiplets corresponding to the 9 protons on the two phenyl rings. Protons on the aminophenyl ring will generally be more shielded (further upfield) compared to those on the unsubstituted phenyl ring.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-6.5 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Oxime Hydroxyl Proton (-OH): A distinct singlet, often downfield (e.g., 10-12 ppm), which is characteristic of oxime protons.[8] Its position can be sensitive to concentration and solvent.

-

-

¹³C NMR (Expected): The spectrum should display 13 distinct carbon signals (unless there is accidental overlap):

-

Aromatic Carbons (approx. 115-150 ppm): Signals corresponding to the 12 carbons of the two aromatic rings.

-

Oxime Carbon (C=NOH): A characteristic signal in the downfield region, typically between 150-160 ppm, confirming the formation of the oxime functionality.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands (in cm⁻¹) include:

-

~3450-3300 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH₂) group.

-

~3300-3100 cm⁻¹ (broad): A broad O-H stretching band from the oxime hydroxyl group, often overlapping with the N-H stretches.

-

~1620-1600 cm⁻¹: A C=N stretching vibration, confirming the presence of the oxime.

-

~1600-1450 cm⁻¹: Several sharp bands from C=C stretching vibrations within the aromatic rings.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.

Mass Spectrometry (MS)

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 213.26.

-

Fragmentation: Under higher energy conditions (e.g., Electron Ionization, EI), fragmentation may occur. While complex, potential fragmentation could involve loss of -OH (m/z 195) or cleavage of the N-O bond.

Analytical Chemistry & Purity Assessment

Assessing the purity of 2-Aminobenzophenone oxime is critical before its use in subsequent GMP (Good Manufacturing Practice) steps. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Sources

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum [chemicalbook.com]

- 8. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime

Foreword: Unveiling Molecular Architecture for Advanced Drug Development

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It is this architecture that dictates its physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of the crystal structure analysis of (E)-(2-Aminophenyl)(phenyl)methanone oxime. This compound, a derivative of benzophenone oxime, serves as an exemplary case study for the application of state-of-the-art crystallographic techniques. The oxime functional group is a versatile building block in medicinal chemistry, known for its ability to form various non-covalent interactions, which are critical for molecular recognition and binding.[1]

This document deviates from a rigid template, instead adopting a narrative that mirrors the logical progression of a scientific investigation. We will journey from the foundational synthesis and crystallization of the target compound to the sophisticated interpretation of its crystal packing and intermolecular forces. Each section is designed not merely to instruct, but to elucidate the why behind the how, grounding every methodological choice in established scientific principles and field-proven expertise.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most critical factor determining the quality of the final structure.

Synthesis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime

The title compound, with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol , is synthesized from its precursor, 2-aminobenzophenone.[2][3][4] The synthesis follows a classical oximation reaction, a robust and well-documented method.[5][6]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-aminobenzophenone (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (2-3 eq) and a base such as sodium hydroxide or sodium acetate to the solution. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure (E)-(2-Aminophenyl)(phenyl)methanone oxime. The E-isomer is typically the thermodynamically more stable product.

Causality: The choice of ethanol as a solvent is due to its ability to dissolve both the starting material and the reagents, facilitating a homogeneous reaction. The excess of hydroxylamine hydrochloride is employed to drive the reaction to completion.

Single Crystal Growth: An Exercise in Patience and Precision

The growth of diffraction-quality single crystals is often more of an art than a science, requiring careful control of saturation, temperature, and nucleation.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution at room temperature.

-

Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested for X-ray diffraction analysis.

Causality: Slow evaporation allows for the gradual increase in concentration, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation or amorphization.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Framework

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100-120 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[7][8]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental effects.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F².[9] This iterative process minimizes the difference between the observed and calculated structure factors. Software such as SHELXL or Olex2 is commonly used for this purpose.[10][11][12][13][14]

Causality: Low-temperature data collection minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. The use of specialized software is essential for the complex mathematical calculations involved in structure solution and refinement.

Hypothetical Crystallographic Data for (E)-(2-Aminophenyl)(phenyl)methanone Oxime

| Parameter | Value |

| Empirical formula | C₁₃H₁₂N₂O |

| Formula weight | 212.25 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 6.045(2) Å, β = 98.76(3)° | |

| c = 18.234(7) Å, γ = 90° | |

| Volume | 1100.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.282 Mg/m³ |

| Absorption coefficient | 0.084 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Advanced Structural Analysis: Beyond the Molecule

With the molecular structure solved, the focus shifts to understanding the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are powerful tools for this purpose.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis provides a visual and quantitative way to explore intermolecular interactions in a crystal.[15][16][17][18] The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which are used to generate a 2D fingerprint plot.

Workflow for Hirshfeld Surface Analysis

Caption: Workflow for Hirshfeld Surface Analysis.

Causality: This analysis allows for the unbiased identification of all close contacts and provides a quantitative summary of the types of interactions present, such as hydrogen bonds and van der Waals forces.[19][20] For (E)-(2-Aminophenyl)(phenyl)methanone oxime, we would expect to see significant contributions from O-H···N hydrogen bonds involving the oxime and amine groups, as well as H···H and C-H···π interactions.[1]

Density Functional Theory (DFT) Calculations: A Quantum Mechanical Perspective

DFT calculations provide a theoretical framework to understand the electronic structure and properties of the molecule.[21][22][23][24][25]

Key Applications of DFT in Crystal Structure Analysis:

-

Geometry Optimization: To compare the gas-phase (theoretical) and solid-state (experimental) molecular geometries.

-

HOMO-LUMO Analysis: To understand the electronic transitions and chemical reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify the electrophilic and nucleophilic sites.

Causality: By comparing the DFT-optimized structure with the experimental crystal structure, we can assess the influence of the crystal packing forces on the molecular conformation. The HOMO-LUMO energy gap provides insights into the molecule's stability and reactivity.

Data Validation and Deposition: Ensuring Scientific Integrity

The final and crucial step in any crystal structure analysis is the validation of the structure and its deposition in a public database, ensuring the data is accessible to the wider scientific community.

The Role of the Cambridge Crystallographic Data Centre (CCDC):

The CCDC curates the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[26] Deposition of crystallographic data is a standard practice and a requirement for publication in most scientific journals.[27][28][29][30]

Self-Validating System:

The entire process, from data collection to deposition, incorporates self-validation checks. The refinement statistics (R-factors) provide a measure of the agreement between the experimental data and the structural model. The final CIF file is checked for consistency and completeness using software like checkCIF.

Conclusion: From Structure to Function

The comprehensive crystal structure analysis of (E)-(2-Aminophenyl)(phenyl)methanone oxime, as outlined in this guide, provides a blueprint for elucidating the three-dimensional architecture of molecules of interest in drug development and materials science. By integrating experimental techniques like SC-XRD with advanced computational methods such as Hirshfeld surface analysis and DFT, we can gain a deep understanding of the structure-property relationships that govern molecular behavior. This knowledge is indispensable for the rational design of new chemical entities with tailored functionalities. The oxime moiety, with its hydrogen bonding capabilities, makes this class of compounds particularly interesting for supramolecular chemistry and the design of crystal structures with specific properties.[1][31][32]

References

- Bertolasi, V., Gilli, G., & Veronese, A. C. (1982). Hydrogen-Bond Systems in Crystals of Oximes. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(3), 883-889.

- Hökelek, T., et al. (2013). Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1833–o1834.

- Lynch, D. E., et al. (2012). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 2(10), 7048-7059.

- Elumalai, K., et al. (2018). Crystal structure analysis of (E) - (2-chlorophenyl) (phenyl) methanone O-benzyl oxime. International Journal of ChemTech Research, 11(01), 260-264.

-

Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Retrieved from [Link]

-

Axios Research. (n.d.). (2-aminophenyl)(phenyl)methanone. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) X-ray crystal structure of oxime 2, hydrogen bonded with two DMSO.... Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

OlexSys. (n.d.). Olex2. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

-

OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

- Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.

-

Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

- Scientific Research Publishing. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- ACS Publications. (2017). Structural Chemistry of Oximes. Crystal Growth & Design, 17(10), 5464-5471.

-

Otterbein University. (n.d.). Crystallographic Facilities. Retrieved from [Link]

-

SciSpace. (n.d.). Structural Chemistry of Oximes. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

- Royal Society of Chemistry. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32.

-

Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

- ResearchGate. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

- IUCr Journals. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(1), 374-387.

-

Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]

-

Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Retrieved from [Link]

-

YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Retrieved from [Link]

- ACS Omega. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. 8(8), 7545-7561.

- Wiley Online Library. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

YouTube. (2018). How to: Publish and Update Structures. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1284–1348.

- ACS Publications. (2024). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry.

Sources

- 1. (E)-1-(4-Aminophenyl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (2-AMINOPHENYL)(PHENYL)METHANONE OXIME | CAS: 51674-05-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. (2-aminophenyl)(phenyl)methanone - CAS - 2835-77-0 | Axios Research [axios-research.com]

- 5. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Olex2 | OlexSys [olexsys.org]

- 11. Structure Refinement | OlexSys [olexsys.org]

- 12. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 13. researchgate.net [researchgate.net]

- 14. dgk-home.de [dgk-home.de]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Crystal structure of 2-hydroxy-2-phenylacetophenone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. irjweb.com [irjweb.com]

- 22. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 23. Density functional theory - Wikipedia [en.wikipedia.org]